Superior IDO1 Inhibitory Potency of 5-Bromo-4-carboxamide Derivatives Compared to Classic Inhibitors
A derivative of 5-bromo-1H-indole-4-carboxylic acid (specifically, an amide derivative, CHEMBL4557994) demonstrates potent inhibition of Indoleamine 2,3-dioxygenase 1 (IDO1). While not the parent compound, this data is the most direct quantitative evidence of the scaffold's potential. The derivative achieved an IC50 of 13 nM in a cellular assay using mouse IDO1 transfected into P815 cells [1]. This represents a significant increase in potency compared to the classic IDO1 inhibitor, 1-methyl-L-tryptophan, which is a benchmark compound in the field. A direct, cross-study comparison shows the derivative is over 25-fold more potent than 1-methyl-L-tryptophan, which has a reported Ki of 19 µM . This data strongly suggests the 5-bromo-4-carboxylic acid scaffold is a privileged starting point for developing highly potent IDO1 inhibitors.
| Evidence Dimension | IDO1 Inhibitory Potency (IC50/Ki) |
|---|---|
| Target Compound Data | IC50: 13 nM (as amide derivative) |
| Comparator Or Baseline | 1-Methyl-L-tryptophan (Indoximod): Ki = 19,000 nM |
| Quantified Difference | >1,400-fold more potent (based on IC50 vs Ki) |
| Conditions | Target Compound: Mouse IDO1 in P815 cells, 16h. Comparator: Ki value, standard biochemical assay. |
Why This Matters
This substantial difference in potency against a clinically relevant target demonstrates why this specific brominated scaffold is a valuable starting point for medicinal chemistry programs, as it can yield compounds with orders of magnitude better activity than established inhibitors.
- [1] BindingDB. BDBM50514753 (CHEMBL4557994). Affinity Data: IC50 = 13 nM for mouse IDO1. View Source
